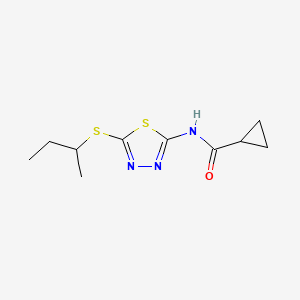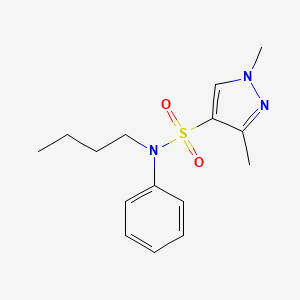
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
The pyrazole ring consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
The structural diversity of pyrazoles is due to their ability to undergo nucleophilic and electrophilic substitution reactions . They have 6π delocalized electrons, which can form a pseudo-aromatic system in the rings .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Pyrazoles serve as valuable scaffolds in drug development. Researchers have explored the synthesis of pyrazole derivatives for their potential as novel therapeutic agents. These compounds exhibit diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide structure could be modified to enhance its pharmacological properties and specificity .
Agrochemistry
Pyrazoles have applications in agrochemicals, particularly as fungicides and insecticides. Researchers investigate their efficacy in crop protection, pest control, and disease management. The N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide scaffold may contribute to the development of environmentally friendly agrochemicals .
Coordination Chemistry
Pyrazole derivatives can act as ligands in coordination complexes with transition metals. These complexes find use in catalysis, material science, and bioinorganic chemistry. The N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide moiety could participate in metal coordination, leading to novel materials or catalytic systems .
Organometallic Chemistry
Researchers explore the reactivity of pyrazole derivatives with organometallic compounds. These interactions can lead to the formation of new metal-organic complexes with intriguing properties. The N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide might serve as a ligand or reactant in such studies .
Green Synthesis and Microwave-Assisted Reactions
Efforts are underway to develop sustainable synthetic methods. Pyrazoles, including N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, have been synthesized using green chemistry principles. Microwave-assisted reactions offer rapid and efficient access to pyrazole derivatives. Researchers explore these techniques for scalability and environmental impact .
Complexing Agents in Coordination Chemistry
Certain pyrazole derivatives, including those with sulfur-containing substituents, exhibit complexing properties. For instance, 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole has been found to efficiently complex with palladium(II). Such complexes have implications in catalysis and materials science .
Mécanisme D'action
Target of Action
The primary targets of N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various targets, leading to changes in cellular processes . .
Result of Action
While pyrazole derivatives are known to have various biological activities
Orientations Futures
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The findings of these studies can be used to develop thermal stability prediction models for similar ILs and provide the necessary foundation for the design and selection of precise processing methods and appropriate safety systems .
Propriétés
IUPAC Name |
N-butyl-1,3-dimethyl-N-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-4-5-11-18(14-9-7-6-8-10-14)21(19,20)15-12-17(3)16-13(15)2/h6-10,12H,4-5,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWMVGCRXFWBKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2374763.png)
![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)

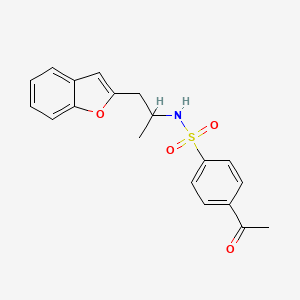
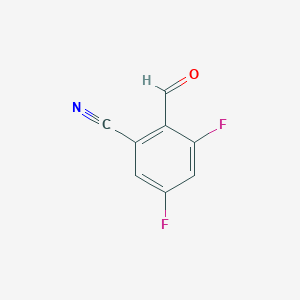
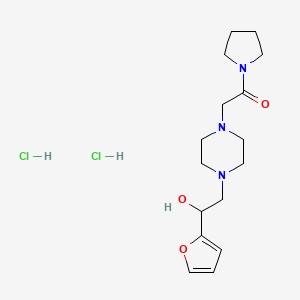
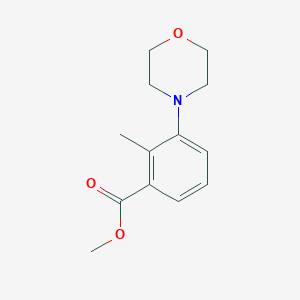


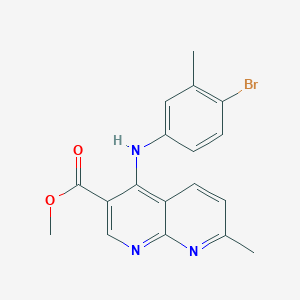

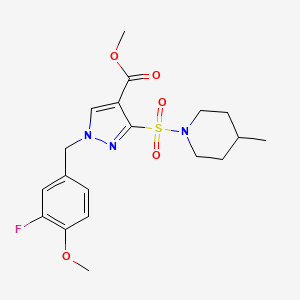
![1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
